4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid
Overview
Description
4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid is a brominated derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Mechanism of Action
Target of Action
It is known that imidazole derivatives can interact with a variety of biological targets, including enzymes involved in protein and nucleic acid synthesis .
Mode of Action
It is believed to function as an inhibitor of enzymes involved in protein and nucleic acid synthesis . The compound may interact with its targets, leading to changes in their activity and potentially disrupting key biological processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid. For instance, the compound is hygroscopic , which means it absorbs moisture from the environment, potentially affecting its stability. Furthermore, the compound’s action could be influenced by factors such as pH, temperature, and the presence of other molecules in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid typically involves the bromination of 1-methylimidazole-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce carboxylated or hydroxylated derivatives.
Scientific Research Applications
4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
4,5-Dibromoimidazole: Lacks the carboxylic acid group, making it less versatile in certain reactions.
1-Methylimidazole-2-carboxylic acid: Lacks the bromine atoms, resulting in different reactivity and applications.
4,5-Dichloro-1-methyl-1H-imidazole-2-carboxylic acid: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties.
Uniqueness
4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid is unique due to the presence of both bromine atoms and a carboxylic acid group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4,5-dibromo-1-methylimidazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2O2/c1-9-3(7)2(6)8-4(9)5(10)11/h1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZLCCXVJIKZDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1C(=O)O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440104 | |
Record name | 4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158585-80-9 | |
Record name | 4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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